REACTION_SMILES
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[CH2:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[NH:19][CH2:20][CH2:21][CH2:22][CH3:23].[CH3:1][c:2]1[c:3]([N:9]=[C:10]=[O:11])[cH:4][cH:5][c:6]([CH3:8])[cH:7]1>>[CH3:1][c:2]1[c:3]([NH:9][C:10](=[O:11])[N:19]([CH2:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[CH2:20][CH2:21][CH2:22][CH3:23])[cH:4][cH:5][c:6]([CH3:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCNCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N=C=O)c(C)c1
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Name
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Type
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product
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Smiles
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CCCCN(Cc1ccccc1)C(=O)Nc1ccc(C)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |